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An Objective Comparison of Temperature-Dependent I-V Characteristics of Erbium Silicide
Schottky Diodes

This guide provides a detailed comparison of the temperature-dependent current-voltage (I-V)

characteristics of erbium silicide (ErSiₓ) Schottky diodes with other common silicide and wide-

bandgap semiconductor alternatives. The information is intended for researchers, scientists,

and professionals in drug development who utilize these components in their experimental

setups.

Introduction to Erbium Silicide Schottky Diodes
Erbium silicide is a rare-earth silicide that has garnered significant interest for its application in

Schottky barrier metal-oxide-semiconductor field-effect transistors (SB-MOSFETs).[1] A key

feature of erbium silicide is its low Schottky barrier height (SBH) on n-type silicon, typically

around 0.28 eV to 0.4 eV.[2][3] This property is crucial for achieving high-performance

nanoscale electronic devices.[1] The electrical characteristics of these diodes, particularly their

current-voltage (I-V) relationship, are highly dependent on temperature. Understanding this

dependency is essential for predicting and optimizing device performance across various

operating conditions.
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The performance of erbium silicide Schottky diodes is best understood when compared

against other materials used in similar applications. Platinum silicide (PtSi) is a common choice

for p-type silicon, while silicon carbide (SiC) is a wide-bandgap semiconductor known for its

high-power and high-temperature capabilities.[2][4]

Key Performance Parameters at Various Temperatures
The following tables summarize the temperature-dependent electrical characteristics of erbium
silicide, platinum silicide, and silicon carbide Schottky diodes based on reported experimental

data. The primary parameters for comparison are the Schottky Barrier Height (ΦB) and the

ideality factor (n). The ideality factor is a measure of how closely a diode follows the ideal

thermionic emission model, with a value of 1 being ideal.[5][6]

Table 1: Erbium Silicide (ErSiₓ) Schottky Diode Characteristics
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Temperature
(K)

Substrate Type
Schottky
Barrier Height
(ΦB) (eV)

Ideality Factor
(n)

Key
Observations

25 - 70 n-Si Varies > 2

Below 70 K,

deviations from

the ideal

thermionic

emission model

are significant.[3]

70 - 160 n-Si ~0.28
Decreases with

temperature

Thermionic

emission is the

dominant carrier

transport

mechanism

above 70 K.[3]

140 - 340 n-Si

Decreases with

decreasing

temperature.

Converges to

0.39 eV at high

temperatures.[2]

Varies

The temperature

dependence of

the barrier height

may be due to

trap-assisted

current at the

silicide/silicon

junction.[1][2]

140 - 340 p-Si

Decreases with

decreasing

temperature.

Converges to

0.69 eV at high

temperatures.[2]

Varies

The sum of the

barrier heights

for electrons and

holes

approaches the

bandgap of

silicon at high

temperatures.[1]

Table 2: Platinum Silicide (PtSi) Schottky Diode Characteristics
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Temperature
(K)

Substrate Type
Schottky
Barrier Height
(ΦB) (eV)

Ideality Factor
(n)

Key
Observations

85 p-Si 0.2045 2.877

Electrical

parameters show

strong

temperature

dependency.[7]

85 - 136 p-Si Varies Varies

Barrier height,

ideality factor,

and series

resistance are all

strong functions

of temperature in

this range.[7]

Table 3: Silicon Carbide (SiC) Schottky Diode Characteristics

Temperature
(K)

Substrate Type
Schottky
Barrier Height
(ΦB) (eV)

Ideality Factor
(n)

Key
Observations

300 - 500+ 4H-SiC
Temperature

invariant

Near-ideal (close

to 1) and

temperature

invariant

SiC diodes

exhibit excellent

thermal stability,

making them

suitable for high-

temperature

applications.[4]

[5] The high

bandgap and

thermal

conductivity

contribute to this

stability.[4]
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Experimental Protocols
The characterization of Schottky diodes as a function of temperature involves precise I-V

measurements. The following is a generalized protocol for such experiments.

Methodology for Temperature-Dependent I-V
Measurements

Device Fabrication:

Prepare the silicon substrate (either n-type or p-type) by standard cleaning procedures.

Deposit a thin film of the desired metal (e.g., Erbium) onto the substrate, often using

sputtering or electron-beam evaporation.[1][8] A protective cap, such as titanium, may be

used to prevent oxidation.[8]

Perform a rapid thermal annealing (RTA) process in a controlled atmosphere (e.g., N₂) to

form the metal silicide.[1][9] The annealing temperature and time are critical parameters;

for erbium silicide, this is often around 500°C.[1][8]

Deposit a metal layer on the backside of the wafer to form an ohmic contact.[9]

I-V Measurement Setup:

Mount the fabricated diode onto a temperature-controlled stage within a cryostat or a

specialized probe station. A Dewar can be used for low-temperature measurements.[7]

Use a high-precision source measure unit (SMU), such as a Keithley 2612A or HP 4145B,

to apply a voltage sweep and measure the resulting current.[7][10]

For low current measurements, use a continuous sweep to minimize noise. For high

currents, a pulsed mode is employed to prevent self-heating of the device.[10]

Data Acquisition:

Set the desired temperature and allow the system to stabilize.
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Perform a voltage sweep across the diode, measuring both forward and reverse bias

characteristics.

Record the I-V data at discrete temperature intervals over the desired range (e.g., from 77

K to 400 K).

Parameter Extraction and Analysis:

The forward-bias I-V data is analyzed based on the thermionic emission (TE) theory. The

current (I) is described by the equation: I = I₀ [exp(q(V - IRs) / nkT) - 1] where I₀ is the

saturation current, q is the electronic charge, V is the applied voltage, Rs is the series

resistance, n is the ideality factor, k is the Boltzmann constant, and T is the absolute

temperature.[6]

The saturation current I₀ is related to the Schottky barrier height (ΦB) by: I₀ = AAT² exp(-
qΦB / kT) where A is the diode area and A is the effective Richardson constant.[6][11]

Richardson Plot: To determine the barrier height, a "Richardson plot" of ln(I₀/T²) versus 1/T

is constructed. The slope of this plot is proportional to -qΦB/k, allowing for the calculation

of the SBH.[11][12]

Cheung's Method: This method can be used to extract the ideality factor, barrier height,

and series resistance from a single I-V curve.[6][7]

Visualizations
The following diagrams illustrate the logical workflow of the experimental and analytical

processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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